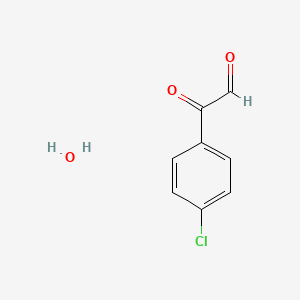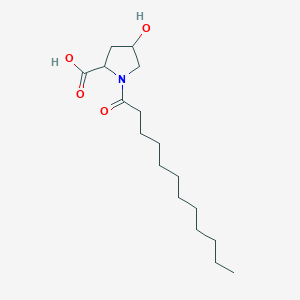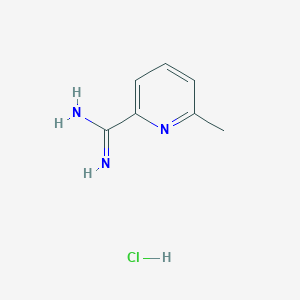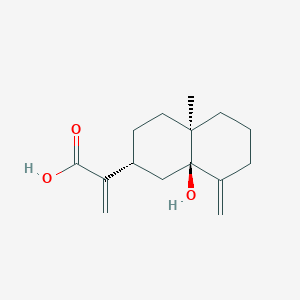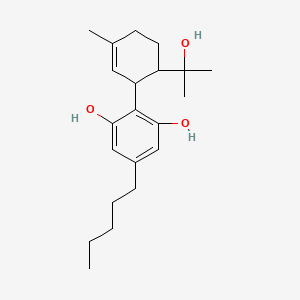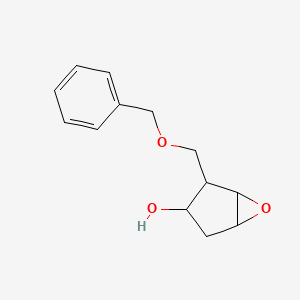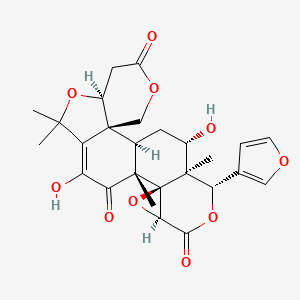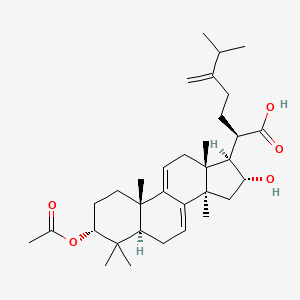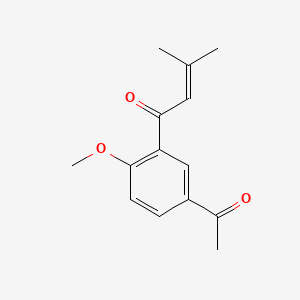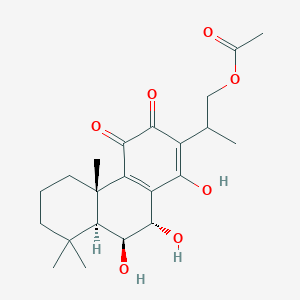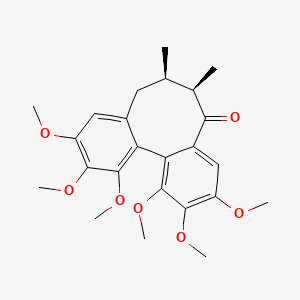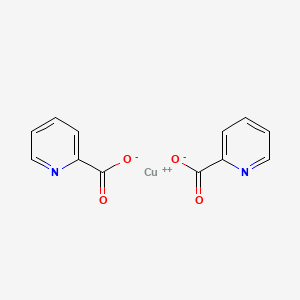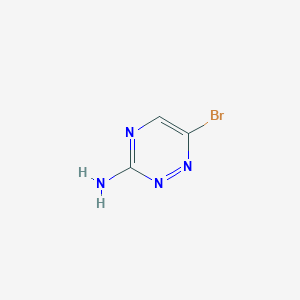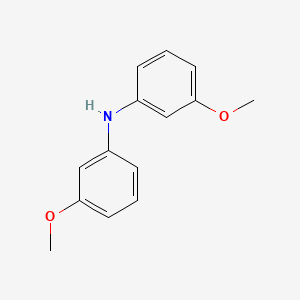
双(3-甲氧基苯基)胺
描述
Bis(3-methoxyphenyl)amine is an organic compound with the molecular formula C14H15NO2. It is characterized by the presence of two 3-methoxyphenyl groups attached to a central amine group.
科学研究应用
Bis(3-methoxyphenyl)amine has several applications in scientific research:
作用机制
Mode of Action
It is suggested that it may interact with its targets through hydrogen bonding or other types of chemical interactions . More detailed studies are required to elucidate the exact mechanism.
Biochemical Pathways
The biochemical pathways affected by Bis(3-methoxyphenyl)amine are currently unknown
生化分析
Biochemical Properties
Bis(3-methoxyphenyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as lipoxygenases, which are involved in the oxidation of fatty acids. The interaction between bis(3-methoxyphenyl)amine and lipoxygenases can inhibit the enzyme’s activity, thereby affecting the metabolic pathways that these enzymes regulate . Additionally, bis(3-methoxyphenyl)amine may interact with other biomolecules, including proteins and nucleic acids, influencing their function and stability.
Cellular Effects
The effects of bis(3-methoxyphenyl)amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, bis(3-methoxyphenyl)amine can modulate the activity of signaling molecules, leading to alterations in cellular responses. It may also affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, bis(3-methoxyphenyl)amine can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, bis(3-methoxyphenyl)amine exerts its effects through several mechanisms. One key mechanism involves the binding of bis(3-methoxyphenyl)amine to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, bis(3-methoxyphenyl)amine can inhibit the activity of lipoxygenases by binding to their active sites, thereby preventing the oxidation of fatty acids . Additionally, bis(3-methoxyphenyl)amine may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(3-methoxyphenyl)amine can change over time. The stability and degradation of bis(3-methoxyphenyl)amine are important factors that influence its long-term effects on cellular function. Studies have shown that bis(3-methoxyphenyl)amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to bis(3-methoxyphenyl)amine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of bis(3-methoxyphenyl)amine vary with different dosages in animal models. At low doses, bis(3-methoxyphenyl)amine may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, bis(3-methoxyphenyl)amine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.
Metabolic Pathways
Bis(3-methoxyphenyl)amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, bis(3-methoxyphenyl)amine can influence the activity of lipoxygenases, which are involved in the metabolism of fatty acids . Additionally, bis(3-methoxyphenyl)amine may affect the levels of specific metabolites by altering the flux of metabolic intermediates through various pathways. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of bis(3-methoxyphenyl)amine within cells and tissues are critical factors that determine its biological activity. Bis(3-methoxyphenyl)amine can be transported across cellular membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, bis(3-methoxyphenyl)amine may localize to specific cellular compartments, where it can interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of bis(3-methoxyphenyl)amine is an important determinant of its activity and function. Bis(3-methoxyphenyl)amine may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, by targeting signals or post-translational modifications . The localization of bis(3-methoxyphenyl)amine within these compartments can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)amine typically involves the reaction of 3-methoxyaniline with an appropriate electrophilic reagent. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyaniline reacts with a halogenated aromatic compound under basic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of Bis(3-methoxyphenyl)amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: Bis(3-methoxyphenyl)amine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
相似化合物的比较
- Bis(4-methoxyphenyl)amine
- Bis(2-methoxyphenyl)amine
- Bis(3-chlorophenyl)amine
Comparison:
- Bis(4-methoxyphenyl)amine: Similar structure but with methoxy groups at the 4-position, leading to different electronic properties and reactivity.
- Bis(2-methoxyphenyl)amine: Methoxy groups at the 2-position, which can cause steric hindrance and affect the compound’s reactivity.
- Bis(3-chlorophenyl)amine: Chlorine atoms instead of methoxy groups, resulting in different chemical behavior and applications .
Bis(3-methoxyphenyl)amine stands out due to the electron-donating effects of the methoxy groups at the 3-position, which enhance its reactivity in electrophilic aromatic substitution reactions .
属性
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJWELGLJHXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578736 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92248-06-1 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
